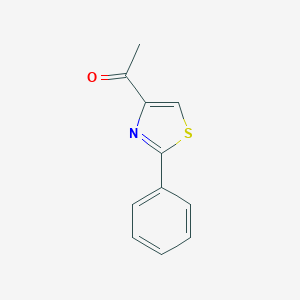

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related thiazole derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and pharmacological contexts.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-component reactions, as seen in the one-pot synthesis method developed for 2-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]phenols, which could potentially be adapted for the synthesis of the compound . Another relevant synthesis approach is the Schiff base formation, as demonstrated in the synthesis of thiazole-based Schiff base derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiazole compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Vis, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict vibrational modes, chemical shifts, and electronic properties, which are then compared with experimental data for validation .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, as indicated by frontier orbital analysis, which suggests a higher sensitivity to nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be assessed through thermal analysis methods such as TG/DTA, which provide insights into the thermal stability and decomposition patterns of these compounds . The solubility, melting points, and other physicochemical characteristics are typically determined experimentally and can be influenced by the specific substituents and structural features of the thiazole ring.

Applications De Recherche Scientifique

Antioxidant Properties and QSAR Analysis

QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives revealed significant antioxidant activities. The study involved 14 derivatives and evaluated their antioxidant activities. The analysis highlighted the influence of molecular descriptors like electronic, steric, geometric, and energy parameters on antioxidant activity. Notably, the antioxidant activity was found to increase with specific changes in these parameters, such as decreasing area, molecular volume, lipophilicity, polarisation, and increasing the magnitude of the dipole moment. The study underscores the potential of these compounds for designing new antioxidants based on their molecular structure parameters (Drapak et al., 2019).

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Activity of Some New 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, [1,2,4]Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole Derivatives study showcased the synthesis of 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. The synthesized compounds demonstrated antimicrobial properties against various microorganisms, providing insights into the potential pharmaceutical applications of these compounds (Abdelhamid et al., 2010).

Anticancer Applications

Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents explored the synthesis of novel thiazole derivatives as potential anti-breast cancer agents. The study used 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. The synthesized compounds were tested against MCF-7 tumor cells, revealing promising activities of five compounds. This research provides a basis for further exploration of these compounds as potential cancer therapeutics (Mahmoud et al., 2021).

Propriétés

IUPAC Name |

1-(2-phenyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZFPRAKXWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

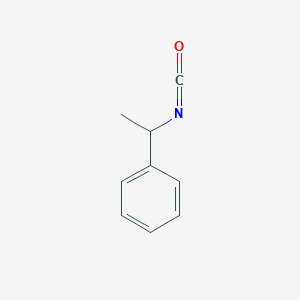

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345490 |

Source

|

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

CAS RN |

10045-52-0 |

Source

|

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)